molecular formula C13H19NO3S B1621135 3-{[(Methylthio)carbonyl]amino}adamantane-1-carboxylic acid CAS No. 342046-29-1

3-{[(Methylthio)carbonyl]amino}adamantane-1-carboxylic acid

Cat. No.: B1621135
CAS No.: 342046-29-1
M. Wt: 269.36 g/mol
InChI Key: CFJDXKRKCMCKOD-UHFFFAOYSA-N
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Description

3-{[(Methylthio)carbonyl]amino}adamantane-1-carboxylic acid is a compound with the molecular formula C13H19NO3S It is a derivative of adamantane, a polycyclic hydrocarbon known for its diamond-like structure and high stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Methylthio)carbonyl]amino}adamantane-1-carboxylic acid typically involves the reaction of adamantane derivatives with methylthiocarbonyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to prevent decomposition of the reactants .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-{[(Methylthio)carbonyl]amino}adamantane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Substituted adamantane derivatives.

Scientific Research Applications

3-{[(Methylthio)carbonyl]amino}adamantane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, particularly in drug delivery systems.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-{[(Methylthio)carbonyl]amino}adamantane-1-carboxylic acid involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the lipophilicity of compounds, allowing them to easily cross cell membranes. This property is particularly useful in drug delivery systems, where the compound can act as a carrier for therapeutic agents. The methylthio group may also participate in redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    1-Aminoadamantane: Known for its antiviral properties and used in the treatment of influenza.

    1,3-Dehydroadamantane: A highly reactive intermediate used in organic synthesis.

    Adamantane-1-carboxylic acid: A precursor for various adamantane derivatives.

Uniqueness

3-{[(Methylthio)carbonyl]amino}adamantane-1-carboxylic acid is unique due to the presence of the methylthio and carbonyl groups, which impart distinct chemical and biological properties

Properties

IUPAC Name

3-(methylsulfanylcarbonylamino)adamantane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c1-18-11(17)14-13-5-8-2-9(6-13)4-12(3-8,7-13)10(15)16/h8-9H,2-7H2,1H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJDXKRKCMCKOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=O)NC12CC3CC(C1)CC(C3)(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10385719
Record name 3-{[(METHYLTHIO)CARBONYL]AMINO}ADAMANTANE-1-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342046-29-1
Record name 3-{[(METHYLTHIO)CARBONYL]AMINO}ADAMANTANE-1-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{[(Methylthio)carbonyl]amino}adamantane-1-carboxylic acid
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3-{[(Methylthio)carbonyl]amino}adamantane-1-carboxylic acid
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3-{[(Methylthio)carbonyl]amino}adamantane-1-carboxylic acid
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3-{[(Methylthio)carbonyl]amino}adamantane-1-carboxylic acid
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3-{[(Methylthio)carbonyl]amino}adamantane-1-carboxylic acid
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3-{[(Methylthio)carbonyl]amino}adamantane-1-carboxylic acid

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